5-Bromo-1-propyl-benzoimidazole
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Overview
Description
5-Bromo-1-propyl-benzoimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where a bromine atom is substituted at the 5th position and a propyl group is attached to the nitrogen atom of the imidazole ring.
Mechanism of Action
Mode of Action
Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole derivatives are known to be effective corrosion inhibitors for extremely aggressive, corrosive acidic media .
Result of Action
Benzimidazole derivatives are known to protect metals from corrosion by forming a film on the metal surface .
Action Environment
Benzimidazole derivatives are known to be effective corrosion inhibitors in various environments, including extremely aggressive, corrosive acidic media .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives, which 5-Bromo-1-propyl-benzoimidazole is a part of, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the benzimidazole derivative.
Cellular Effects
Benzimidazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-propyl-benzoimidazole typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and a suitable brominating agent.
Bromination: The o-phenylenediamine is brominated to introduce the bromine atom at the 5th position.
Cyclization: The brominated intermediate undergoes cyclization with a propylating agent to form the final product.
The reaction conditions often involve the use of solvents like acetone or ethanol, and catalysts such as potassium carbonate and sodium iodide under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-propyl-benzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-1-propyl-benzoimidazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the bromine and propyl substitutions.
5-Bromo-1-methyl-benzoimidazole: Similar structure but with a methyl group instead of a propyl group.
1-Propyl-benzoimidazole: Lacks the bromine substitution.
Uniqueness
5-Bromo-1-propyl-benzoimidazole is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity, while the propyl group affects its solubility and interaction with biological targets .
Properties
IUPAC Name |
5-bromo-1-propylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSGZOPADMCOGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682040 |
Source
|
Record name | 5-Bromo-1-propyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200113-99-0 |
Source
|
Record name | 5-Bromo-1-propyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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